[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol
Overview
Description
“[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular weight of 224.26 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is {1-[(4-amino-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-pyrrolidinyl}methanol . The InChI code is 1S/C10H16N4O2/c1-13-5-8(11)9(12-13)10(16)14-4-2-3-7(14)6-15/h5,7,15H,2-4,6,11H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 224.26 .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol belongs to the pyrazole class of compounds, which are recognized for their significant agrochemical and pharmaceutical activities. Pyrazole derivatives, including this compound, have been synthesized under various conditions, showing potential physical and chemical properties. These compounds exhibit a range of biological activities, such as antimicrobial, antifungal, antiviral, antioxidant, and herbicidal properties, making them of great interest in medicinal chemistry and drug development (Sheetal et al., 2018).
Inhibition of Cytochrome P450 Isoforms
This compound may also play a role in the inhibition of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. Understanding the selectivity and potency of chemical inhibitors against various CYP isoforms is vital for predicting potential drug-drug interactions during the co-administration of multiple drugs. This compound, as part of the pyrazole class, may contribute to the phenotyping of drugs by acting as an inhibitor for specific CYP isoforms (Khojasteh et al., 2011).
Methanol Synthesis and Energy Transport Systems
In the broader context of chemical reactions, methanol synthesis and its role in energy transport systems have been studied extensively. For instance, the synthesis and decomposition reactions of methanol in thermal energy transport systems offer innovative approaches to energy conservation and global environment protection. The compound , with its related chemical properties, could contribute to the development of catalysts or processes within these systems, especially in the synthesis of methanol from various sources (Qiusheng Liu et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazoles and indoles, are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, strong hydrophobic interactions were observed with a similar compound .
Biochemical Pathways
For example, indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13-5-8(11)9(12-13)10(16)14-4-2-3-7(14)6-15/h5,7,15H,2-4,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMPWCPNWGCKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC2CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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